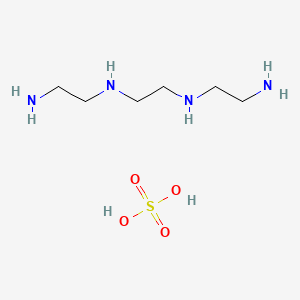

Triethylenetetramine disulfate dihydrate

Description

Contextualization of Triethylenetetramine (B94423) as a Polyamino Chelating Ligand

Triethylenetetramine (TETA) is a well-established tetradentate chelating agent, meaning it can bind to a central metal ion through four of its nitrogen atoms. researchgate.netwikipedia.org This ability to form stable complexes with metal ions is a cornerstone of its utility in coordination chemistry. wikipedia.org The linear and flexible nature of the TETA molecule allows it to wrap around a metal ion, forming multiple chelate rings, which enhances the stability of the resulting complex. This is known as the chelate effect. The nitrogen donor atoms in TETA have a strong affinity for a variety of metal ions, particularly transition metals. This property is exploited in applications ranging from the synthesis of novel coordination compounds to the sequestration of metal ions. wikipedia.orgspectrabase.com The formation of these complexes can lead to various diastereomeric structures in octahedral geometries. researchgate.netspectrabase.com

Significance of Sulfate (B86663) Salt Forms in Chemical and Material Sciences

The formation of salts, particularly sulfate salts, is a common and significant strategy in chemical and material sciences to modify the properties of an organic molecule. Sulfate anions (SO₄²⁻) can influence the crystal packing, solubility, and stability of the compound. libretexts.org In the solid state, sulfate ions are excellent hydrogen bond acceptors, readily participating in extensive hydrogen-bonding networks. This is particularly relevant in the case of hydrated salts, where water molecules can bridge the cation and the sulfate anion, leading to highly organized and stable crystal lattices. tainstruments.com The presence of sulfate can also impact the material's properties, for instance, by altering the thermal stability or influencing the morphology of polymers when used as an additive. The study of how different anions, such as sulfate, direct the self-assembly of protonated polyamines is a key area of research in crystal engineering, providing insights into the design of new materials with specific structural and functional properties. tainstruments.com

Research Findings on Triethylenetetramine Disulfate Dihydrate

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. This involves the controlled addition of sulfuric acid to an aqueous solution of triethylenetetramine. The subsequent removal of the solvent by evaporation leads to the crystallization of the dihydrate salt. consensus.app

The resulting compound is a white, crystalline solid that is soluble in water due to its ionic character. consensus.app It is known to be hygroscopic and stable under standard conditions, though it may decompose at elevated temperatures. researchgate.net The melting point has been reported to be in the range of 300-305 °C, at which point decomposition occurs. researchgate.net

Table 1: Physicochemical Properties of this compound (Note: Data is compiled from various sources and may represent typical values.)

| Property | Value | Source |

| Molecular Formula | C₆H₂₂N₄O₈S₂ | google.com |

| Molecular Weight | 342.39 g/mol | google.com |

| Appearance | White crystalline solid | consensus.app |

| Melting Point | 300-305 °C (decomposes) | researchgate.net |

| Solubility | Soluble in water | consensus.app |

| CAS Number | 25291-67-2 | google.com |

Structural Analysis and Spectroscopic Data

Detailed structural information for this compound is crucial for understanding its properties. A key study in the field of crystal engineering has provided insights into the crystal structure of what is referred to as tetraprotonated this compound. tainstruments.com In this structure, the triethylenetetramine cation is protonated at all four nitrogen atoms. The ligand itself is not in the fully extended, linear conformation but is bent. tainstruments.com This conformation is influenced by the extensive hydrogen bonding network within the crystal lattice.

The sulfate anions and the two water molecules play a critical role in stabilizing the structure through a complex network of hydrogen bonds with the protonated amine groups of the triethylenetetramine cation. tainstruments.com The water molecules act as bridges, connecting the cation and anions. tainstruments.com

Table 2: Expected Spectroscopic Data for this compound (Note: This table is based on general knowledge of the components, as specific experimental data for the title compound is not widely published. The values represent expected regions for key vibrational modes.)

| Spectroscopic Technique | Expected Key Features |

| FTIR (Infrared Spectroscopy) | - Broad N-H stretching vibrations from the protonated amine groups. - C-H stretching vibrations from the ethylene (B1197577) backbones. - N-H bending vibrations. - Strong, broad absorption bands characteristic of the sulfate anion (S-O stretching). - O-H stretching and bending from the water of hydration. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Resonances corresponding to the methylene (B1212753) protons of the ethylene bridges. - Broad signals from the amine protons, which may exchange with the solvent. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - Signals for the carbon atoms of the ethylene chains. |

Applications in Academic Research

The unique properties of this compound make it a valuable compound in several areas of academic research:

Chemical Synthesis: The amine groups of the triethylenetetramine cation remain reactive and can be used as building blocks for the synthesis of more complex organic molecules. consensus.app

Catalysis: The compound and its metal complexes can act as catalysts or co-catalysts in various chemical reactions. The predefined structure of the salt can be advantageous in creating specific catalytic environments. consensus.app

Materials Science: It is employed in the development of new polymers and materials. consensus.app For instance, it can be used as a curing agent for epoxy resins, where the amine groups react with the epoxy groups to form a cross-linked polymer network. researchgate.net The controlled structure of the salt can influence the properties of the final material.

Properties

CAS No. |

25291-67-2 |

|---|---|

Molecular Formula |

C6H20N4O4S |

Molecular Weight |

244.32 g/mol |

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |

InChI |

InChI=1S/C6H18N4.H2O4S/c7-1-3-9-5-6-10-4-2-8;1-5(2,3)4/h9-10H,1-8H2;(H2,1,2,3,4) |

InChI Key |

YJLLXYDHTCHAQL-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCNCCN)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways

Conventional Synthetic Routes to Triethylenetetramine (B94423) and its Salts

The primary methods for producing TETA and its subsequent salts are well-established industrial processes that have been refined over decades.

The creation of triethylenetetramine disulfate dihydrate from the free base form of triethylenetetramine is a direct acid-base neutralization reaction. evitachem.com In a typical laboratory or industrial procedure, triethylenetetramine is added gradually to a solution of sulfuric acid, often in an aqueous medium. evitachem.comgoogle.com This reaction must be performed under controlled conditions to manage the exothermic heat of reaction. Following the complete neutralization of the amine groups by the acid, the desired salt, triethylenetetramine disulfate, is typically isolated through crystallization. evitachem.com This process may involve evaporating the solvent to induce the formation of the crystalline dihydrate salt. evitachem.com Sulfuric acid is one of many inorganic and organic acids that can be used to form stable salts with TETA. google.comgoogle.com

The most common industrial method for synthesizing triethylenetetramine is the reaction of 1,2-dichloroethane (B1671644) (ethylene dichloride, EDC) with aqueous ammonia. mhlw.go.jpwilsonsdisease.org.ukchembk.com This process is conducted under conditions of high temperature (150-250°C) and pressure. chembk.com A significant characteristic of this route is that it does not produce TETA exclusively; instead, it yields a complex mixture of ethyleneamines. mhlw.go.jpgoogle.com The product stream contains linear amines such as ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), TETA, and tetraethylenepentamine (B85490) (TEPA), as well as cyclic derivatives like piperazine (B1678402) (Pip) and aminoethylpiperazine (AEPip). mhlw.go.jpgoogle.com The amines are initially produced as hydrochloride salts, which are then neutralized, commonly with caustic soda, to liberate the free amines before they are separated. mhlw.go.jp

Table 1: Overview of Conventional Synthesis

| Method | Reactants | Key Process Steps | Products |

|---|---|---|---|

| EDC Amination | 1,2-Dichloroethane, Aqueous Ammonia | Hot-pressing amination, neutralization with alkali, crude distillation. mhlw.go.jpchembk.com | Mixture of linear and cyclic ethyleneamines (EDA, DETA, TETA, TEPA, Piperazines). mhlw.go.jpgoogle.com |

| Disulfate Salt Formation | Triethylenetetramine, Sulfuric Acid | Controlled addition of amine to acid in an aqueous medium, crystallization. evitachem.com | This compound. evitachem.com |

Synthesis of Diverse Triethylenetetramine Salt Derivatives

Beyond the disulfate salt, triethylenetetramine can be reacted with a wide array of both inorganic and organic acids to form various stable salt derivatives. google.comgoogle.com The synthesis of these alternative salts generally follows the same principle of acid-base neutralization. The choice of acid is crucial as it determines the properties of the final salt.

Patents and research literature describe the preparation of numerous TETA salts, including:

Inorganic Acid Salts: Tetrahydrochloride and dihydrochloride (B599025) salts are commonly prepared using hydrochloric acid. google.comgoogle.com

Dicarboxylic Acid Salts: Acids such as succinic acid, maleic acid, and fumaric acid are used to produce salts like triethylenetetramine disuccinate, tetramaleate, and tetrafumarate. google.comgoogle.comresearchgate.net These can exist in various hydrated or anhydrous polymorphic forms. google.comgoogle.com

Other Organic Acid Salts: A broad range of other organic acids, including acetic, propanoic, malic, and citric acids, can also be used to create corresponding TETA salts. google.comgoogle.com

In some synthetic pathways, the amine is first derivatized with a protecting group, such as benzaldehyde (B42025), to facilitate purification of the protected intermediate before deprotection and formation of the final, highly purified salt. google.comgoogle.com

Table 3: Examples of Triethylenetetramine Salt Derivatives

| Salt Derivative Name | Acid Used for Formation | Reference |

|---|---|---|

| This compound | Sulfuric Acid | evitachem.comgoogle.com |

| Triethylenetetramine Dihydrochloride | Hydrochloric Acid | google.comgoogle.com |

| Triethylenetetramine Tetrahydrochloride | Hydrochloric Acid | google.comgoogle.com |

| Triethylenetetramine Disuccinate | Succinic Acid | google.comgoogle.com |

| Triethylenetetramine Tetramaleate | Maleic Acid | google.comgoogle.com |

| Triethylenetetramine Tetrafumarate | Fumaric Acid | google.comgoogle.com |

Dicarboxylate and Tetracarboxylate Salt Forms (e.g., Succinate, Maleate, Fumarate)

The formation of dicarboxylate and tetracarboxylate salts of triethylenetetramine is a key derivatization pathway, yielding stable, crystalline solids. These salts are typically prepared by reacting the free base of triethylenetetramine with the corresponding carboxylic acid in a suitable solvent. google.comgoogle.com

A sophisticated three-step synthesis route has been developed to produce high-purity (H4TETA)4+ salts. This process begins with a Strecker synthesis using ethylenediamine, potassium cyanide, and formaldehyde, followed by an in situ derivatization with benzaldehyde to form a protected dinitrile intermediate. This intermediate is then reduced, and a final deprotection step using the desired dicarboxylic acid (succinic, maleic, or fumaric acid) leads to the precipitation of the corresponding salt. google.com This method avoids the use of diethylenetriamine, a known carcinogen, as a starting material. google.com

The stoichiometry of the salt formation can be controlled by the reaction conditions. For instance, reacting TETA with succinic acid in a 1:2 molar ratio yields the triethylenetetramine disuccinate salt. google.com Similarly, tetracarboxylate salts, such as triethylenetetramine tetramaleate and triethylenetetramine tetrafumarate, can be synthesized, often resulting in hydrated crystalline forms. google.comgoogle.com The formation of these salts can be influenced by the pH of the reaction mixture. google.com

The table below summarizes various dicarboxylate and tetracarboxylate salts of triethylenetetramine mentioned in the literature.

| Salt Name | Molecular Formula of Salt | Acid Used | Reference |

|---|---|---|---|

| Triethylenetetramine Disuccinate | C6H22N4(C4H4O4)2 | Succinic Acid | google.com |

| Triethylenetetramine Tetramaleate Dihydrate | C6H22N4(C4H4O4)4·2H2O | Maleic Acid | google.comgoogle.com |

| Triethylenetetramine Tetrafumarate Tetrahydrate | C6H22N4(C4H4O4)4·4H2O | Fumaric Acid | google.comgoogle.com |

Quaternary and Tertiary Salt Conversions

The nitrogen atoms in the triethylenetetramine backbone can be further functionalized to form quaternary and tertiary amine salts. Quaternization of the tertiary amines within the TETA structure can be achieved through the Menshutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. wikipedia.org This SN2 reaction is typically conducted in polar solvents like alcohols. wikipedia.org The reactivity of the alkyl halide follows the order of iodide > bromide > chloride. wikipedia.org The formation of quaternary ammonium (B1175870) salts from tertiary amines can also be accomplished using alkylene oxides in the presence of water. sciencemadness.org

Tertiary amine salts can be synthesized by carefully controlling the stoichiometry of the acid added to the triethylenetetramine base. Furthermore, a process has been described where a quaternary or tertiary triethylenetetramine salt can be converted to a secondary salt. google.comgoogle.com This involves reacting the initial salt with a base in a suitable solvent, followed by the addition of a concentrated acid to precipitate the desired secondary salt. google.comgoogle.com

The following table outlines the general transformations for quaternary and tertiary salt conversions.

| Conversion | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| Tertiary Amine to Quaternary Ammonium Salt | R3N + R'-X → [R3NR']+X- | Alkyl Halide (R'-X) | wikipedia.org |

| Quaternary/Tertiary Salt to Secondary Salt | Initial Salt + Base → Free Amine; Free Amine + Acid → Secondary Salt | Base, Concentrated Acid | google.comgoogle.com |

Crystallization of Protected Intermediates

The purification of intermediates through crystallization is a crucial step in the synthesis of high-purity triethylenetetramine salts. google.comgoogle.com Protecting groups such as tert-butoxycarbonyl (Boc) and benzaldehyde are commonly used to facilitate the handling and purification of synthetic intermediates. google.comgoogle.com

Benzaldehyde-Protected Intermediates: An impure triethylenetetramine mixture can be derivatized with benzaldehyde to form a tribenzaldehyde-protected derivative. google.comgoogle.com This derivative can be purified by crystallization. google.comgoogle.com For instance, the dinitrile intermediate formed during the three-step synthesis of TETA salts can be derivatized with benzaldehyde and subsequently purified. google.comgoogle.com The purification of benzaldehyde itself often involves washing with a base like sodium carbonate to remove benzoic acid, followed by distillation under reduced pressure. sciencemadness.org

Boc-Protected Intermediates: The Boc protecting group is widely used for amines. The synthesis of Boc-protected amines typically involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com For intermediates that are oily or difficult to crystallize, several techniques can be employed. One method involves dissolving the oily product in a suitable solvent and then inducing precipitation by adding a non-polar solvent (an anti-solvent). For example, a Boc-protected amino acid that is oily can be solidified by adding seed crystals and then pulping with a weak polar solvent. google.com Another technique is vapor diffusion, where the product is dissolved in a high-boiling polar solvent and placed in a sealed container with a more volatile, non-polar solvent. The slow diffusion of the non-polar solvent into the solution can promote the growth of high-quality crystals. nih.gov

The table below summarizes the protecting groups and general crystallization approaches.

| Protecting Group | Intermediate Type | General Crystallization/Purification Approach | Reference |

|---|---|---|---|

| Benzaldehyde | Dinitrile or Tribenzaldehyde derivative | Crystallization from a suitable solvent system. | google.comgoogle.comgoogle.com |

| Boc (tert-butoxycarbonyl) | Boc-protected dinitrile or amine | Precipitation with an anti-solvent, or vapor diffusion. | google.comgoogle.comnih.gov |

Crystallography and Solid State Structural Investigations

Crystal Structure Determination of Triethylenetetramine (B94423) Dihydrochloride (B599025) Dihydrate

The crystal structure of triethylenetetramine dihydrochloride dihydrate has been determined, revealing a complex network of intermolecular interactions that define its solid-state conformation.

While specific unit cell parameters for the dihydrate of the disulfate are not available, the analogous triethylenetetramine dihydrochloride dihydrate provides a model for understanding the crystallographic arrangement. A recurring structural motif in the hydrated form of the dihydrochloride is an ionic interaction between two chloride ions and two ammonium (B1175870) groups, arranged in a diamond pattern upc.eduacs.org.

In the solid state, triethylenetetramine salts are stabilized by an extensive network of hydrogen bonds and ionic interactions. The protonated amine groups of the triethylenetetramine cation act as hydrogen bond donors, while the sulfate (B86663) or chloride anions and water molecules act as acceptors. These interactions create a three-dimensional supramolecular architecture. In the case of the dihydrochloride, strong ionic interactions are observed between the ammonium groups (NH3+) and the chloride ions (Cl−) acs.org.

Polymorphism and Hydrate (B1144303) Forms of Triethylenetetramine Salts

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for chemical compounds. Triethylenetetramine salts, such as the dihydrochloride, are known to exhibit polymorphism and form hydrates nih.govresearchgate.net.

At least two anhydrous polymorphs of triethylenetetramine dihydrochloride, designated as Form I and Form II, have been identified and characterized. The crystal structures of these forms were determined from X-ray powder diffraction data upc.edu.

Form I is the thermodynamically stable form, while Form II is monotropic in relation to Form I core.ac.uknih.gov. The unit cell parameters for these two anhydrous polymorphs are detailed in the table below.

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/c |

| a (Å) | 11.0475(4) | 10.6734(6) |

| b (Å) | 4.87475(16) | 12.3613(6) |

| c (Å) | 11.1178(4) | 9.8479(7) |

| β (°) | 106.9826(13) | 115.985(3) |

| Volume (Å3) | 572.63(3) | 1167.95(12) |

| Z | 2 | 4 |

The molecular conformations of the triethylenetetramine cation differ between the anhydrous polymorphs and the hydrated form upc.eduacs.org. These conformational differences arise from the distinct hydrogen bonding and ionic interaction patterns in each crystal structure.

In the anhydrous Form I and the dihydrate of the dihydrochloride, a recurring structural feature is an ionic interaction where two chloride ions and two ammonium groups are organized in a diamond pattern upc.eduacs.org. A comparison of the thermal expansion of the different forms indicates that Form I possesses the strongest intermolecular interactions upc.eduacs.org. The formation of the dihydrate from the anhydrous form is influenced by relative humidity, with the transition occurring at lower humidity levels as the temperature increases core.ac.uknih.gov. The solubility of the anhydrous Form I is approximately twice as high as that of the dihydrate core.ac.uknih.gov.

Solid-State Transformations and Phase Behavior

Comprehensive experimental studies on the solid-state transformations and phase behavior of Triethylenetetramine disulfate dihydrate are limited in the available scientific literature. The following sections discuss the theoretical aspects of these phenomena as they would apply to this compound, though specific data is not available.

Specific studies detailing the dehydration mechanisms of this compound have not been found. Generally, the dehydration of molecular crystals involves the removal of water molecules from the crystal lattice, which can proceed through various mechanisms depending on factors like temperature, humidity, and the nature of the crystal packing. The process is often initiated at crystal defects or surfaces and can lead to the formation of an anhydrous form or a lower hydrate. The stability of the dihydrate form is maintained by the network of hydrogen bonds involving the water molecules.

There is no published pressure-temperature (P-T) phase diagram specifically for this compound. A P-T phase diagram would map the stable phases of the compound (e.g., dihydrate, anhydrous form, liquid, vapor) as a function of temperature and pressure. Triple points on such a diagram would represent the specific conditions of temperature and pressure at which three different phases coexist in thermodynamic equilibrium.

Experimental data on the specific relative humidity (RH) values that induce the formation of this compound from its anhydrous form, or the equilibrium conditions between them, are not available. For hydrated salts, there is typically a critical relative humidity below which the hydrated form will lose water (effloresce) and above which the anhydrous form will absorb water to form the hydrate. This equilibrium is temperature-dependent.

Coordination Chemistry and Metal Ion Complexation

Ligand Properties of Triethylenetetramine (B94423) in Complex Formation

Triethylenetetramine is classified as a polyamine, an organic compound containing multiple amine groups. evitachem.comnih.gov Its chemical formula is [CH₂NHCH₂CH₂NH₂]₂. wikipedia.org The structure consists of four amine groups linked by ethylene (B1197577) chains, providing a flexible backbone. evitachem.comwilsonsdisease.org.uk This structural arrangement makes TETA an effective tetradentate ligand, meaning it can bind to a central metal ion at four points. wikipedia.orgatamanchemicals.com

The presence of four nitrogen donor atoms allows TETA to act as a powerful chelating agent. atamanchemicals.comnih.gov Chelation is a process where a multidentate ligand binds to a single central metal ion to form a ring-like structure known as a chelate. atamanchemicals.comevitachem.com This ability to form multiple bonds results in complexes with significantly higher stability compared to those formed by monodentate ligands. The chelating properties of TETA were first identified in 1925. atamanchemicals.comnih.gov TETA's capacity to wrap around a metal ion, particularly copper (II), is a key feature of its chemical behavior. wilsonsdisease.org.uk

In aqueous solutions, triethylenetetramine acts as a base, and its amine groups can accept protons. wilsonsdisease.org.uk The extent of protonation depends on the pH of the solution, leading to different species being present at different pH values. researchgate.net TETA has four distinct protonation constants (pKa values), which quantify the acidity of its protonated forms. atamanchemicals.com The reported pKa values are 9.92, 9.20, 6.67, and 3.32. atamanchemicals.com These constants are crucial for understanding how TETA will interact with metal ions in solutions of varying acidity, as the non-protonated amine groups are available for metal coordination. unc.edu The species distribution in an aqueous solution represents the different protonation states of TETA at various pH levels. researchgate.net

Table 1: Protonation Constants (pKa) of Triethylenetetramine This interactive table provides the reported pKa values for the four amine groups of TETA.

| pKa Value |

|---|

| 9.92 |

| 9.20 |

| 6.67 |

| 3.32 |

Data sourced from Ataman Kimya. atamanchemicals.com

Formation and Characterization of Metal-Triethylenetetramine Complexes

Triethylenetetramine is recognized as a potent and highly selective chelator for divalent copper (Cu(II)) ions. atamanchemicals.comnih.govnih.gov The four nitrogen atoms of TETA are ideally suited for binding Cu(II), which prefers nitrogen donors and a square planar geometry for complexation. atamanchemicals.com This strong interaction leads to the formation of a very stable Cu(II)-TETA complex. atamanchemicals.com

Besides copper, TETA also forms stable complexes with other divalent metal ions, including zinc (Zn), nickel (Ni), cadmium (Cd), and lead (Pb). unc.edunih.govscispace.com Potentiometric and spectrophotometric studies have been used to determine the stability of these complexes. nih.gov The stability of complexes with both Cu(II) and Zn(II) is known to decrease if the TETA ligand is acetylated. nih.gov While it can form complexes with iron and zinc in vivo, TETA shows no significant complex formation with ions such as magnesium (Mg), calcium (Ca), strontium (Sr), or barium (Ba). unc.eduatamanchemicals.com

Table 2: Log Stability Constants for Metal-Trien Complexes This interactive table displays the logarithm of the stability constants (Log K) for TETA (trien) complexes with various metal ions.

| Metal Ion | Log K (at 25.0°C, μ= 0.1) |

|---|---|

| Hg(II) | 25.0 |

| Cu(II) | 20.1 |

| Ni(II) | 14.1 |

| Zn(II) | 12.1 |

| Cd(II) | 10.7 |

| Pb(II) | 9.7 |

| Mn(II) | 5.2 |

| Fe(II) | 7.9 |

| Mg(II) | No stable complex |

Data sourced from Jonassen et al. (1957). unc.edu

Studies have shown that triethylenetetramine typically reacts with metal ions like copper(II) and zinc(II) in a 1:1 stoichiometric ratio. atamanchemicals.comnih.govscispace.com This means one molecule of TETA binds to one metal ion. nih.govscispace.com

As a tetradentate ligand, TETA can occupy four coordination sites of a central metal ion. wikipedia.org In many cases, this results in octahedral complexes with the general formula [M(trien)L₂], where M is the metal ion and L represents other monodentate ligands, such as chloride or cyanide ions. wikipedia.orgatamanchemicals.comatamanchemicals.com In such complexes, the metal ion has a coordination number of 6. shef.ac.uk For example, complexes like trans–[Co(CN)₂(Trien-κ⁴N)]⁺ exhibit a coordination number of 6 for the cobalt ion. shef.ac.uk However, the coordination number can vary depending on the specific metal and the reaction conditions, with complexes showing coordination numbers of 4, 5, and 8 also being reported. shef.ac.uk

In the context of triethylenetetramine complexes, the presence of water can be significant. For instance, water molecules can accelerate the interconversion between different geometric isomers of a complex, such as the solid-state transformation of trans-dichloro(triethylenetetramine)cobalt(III) chloride to its cis-β isomer. oup.com The compound triethylenetetramine disulfate dihydrate itself is a hydrate (B1144303), containing two water molecules within its structure. evitachem.com The crystal structure of a related salt, (H₄TETA)⁴⁺·2SO₄²⁻·H₂O, reveals that the cations, anions, and water molecules are linked by an extensive network of hydrogen bonds to form a three-dimensional structure. researchgate.net

Thermodynamics and Kinetics of Metal-Ligand Binding

The interaction of triethylenetetramine (TETA) with metal ions is a subject of significant study, particularly concerning the stability and formation speed of the resulting complexes. The thermodynamic and kinetic parameters of these binding events are crucial for understanding the compound's behavior in various chemical and biological systems.

Determination of Stability Constants (log K values)

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (K), often reported in its logarithmic form (log K). chemguide.co.uk A high stability constant value indicates that the complex ion is readily formed and is stable. chemguide.co.uk Potentiometric titration is a primary and effective method used to determine these constants for metal complexes with polyamines like triethylenetetramine. nih.govscispace.comeijppr.com This technique involves monitoring the change in potential of an electrode, such as a copper ion-selective electrode or a mercury electrode, as a function of the titrant volume. nih.govunc.edumetrohm.com

The process typically involves titrating a solution containing the metal ion with the ligand under controlled conditions of temperature and ionic strength. scispace.com For instance, studies have been conducted at 25.0 °C with an ionic strength of 0.1 M. scispace.comunc.edu The resulting titration data can be processed using computer programs like HYPERQUAD2013 to calculate the stability constants of the various complex species formed in the solution. scispace.com

Table 1: Log Stability Constants for Metal-Trien Complexes

Data derived from potentiometric measurements using a mercury electrode at 25.0°C and an ionic strength of 0.1. unc.edu

| Metal Ion | Log K Value |

|---|---|

| Hg(II) | 25.0 |

| Cu(II) | 20.1 |

| Ni(II) | 14.0 |

| Zn(II) | 12.1 |

| Cd(II) | 10.7 |

| Pb(II) | 9.9 |

| Mg, Ca, Sr, Ba, Al, La, Bi | No stable complex formed |

Theoretical Competition Studies in Multi-Metal Systems

In environments containing multiple metal ions, ligands like TETA are subject to competitive binding, making speciation studies crucial. unime.it Such studies model the behavior of components in multicomponent solutions, like biological fluids, to predict phenomena such as bioavailability and transport. unime.it Theoretical competition studies investigate the preferential binding of TETA when more than one type of metal ion is available.

A key example is the competition between Cu(II) and Zn(II), two essential transition metals found in similar concentrations in human plasma. nih.gov A potentiometric and spectrophotometric study evaluated the complex formation equilibria of TETA with Cu(II) in the presence of Zn(II) at near-physiological concentrations. nih.gov The results of this speciation study indicated that Zn(II) did not impede the binding of copper by TETA. nih.gov This suggests a high selectivity of TETA for copper even in the presence of other competing metal ions.

Further computational modeling supports these findings. Theoretical calculations simulating a system with an equimolar TETA and metal ion solution show that TETA can coordinate both metal ions, with free metal binding sites still available. scispace.com However, when calculations are performed with a tenfold excess of zinc ions, all of TETA's metal-binding sites become saturated above pH 4, demonstrating the competitive nature of the interactions. scispace.com The thermodynamic parameters derived from these types of studies are essential for understanding the displacement of one metal by another; for instance, the enthalpically-favored binding of Cu⁺ can displace the entropically-favored Zn²⁺ from certain proteins. nih.gov

Supramolecular Design Principles in Coordination Compounds

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. In coordination chemistry, these principles govern the formation of complex, higher-order structures from metal ions and ligands.

Anion Templating Effects on Crystal Structure

The anion present during the crystallization of a metal-ligand complex can play a critical role in directing the final structure of the coordination compound. This phenomenon, known as the anion template effect, occurs when anions, whether coordinated to the metal or present as counter-ions in the interstitial spaces, guide the assembly and interpenetration of coordination networks through non-covalent interactions like hydrogen bonds. nih.govnih.gov

In the context of triethylenetetramine disulfate, the sulfate (B86663) anion (SO₄²⁻) is integral to the structure. While TETA itself is a flexible ligand, its interaction with metal ions and the sulfate counter-ion dictates the resulting crystal lattice. Studies on related systems show that anions can control the interpenetration of networks through interactions such as C-H···anion hydrogen bonds. nih.govnih.gov For triethylenetetramine, its interaction with lead sulfate provides a direct example. TETA selectively leaches lead sulfate, where the Pb²⁺ ion is solvated by the nitrogen atoms of the TETA molecule, forming an ionic couple with the SO₄²⁻ anion. researchgate.net This indicates a direct and influential interaction between the ligand-metal cation and the sulfate anion, which is fundamental to the formation of the supramolecular assembly. The preparation of the disulfate salt itself involves crystallization from an ethanol-water mixture containing sulfuric acid, highlighting the role of the sulfate ion from the very beginning of the material's formation. unc.edu

Metal-Coordination in Gelator Systems

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble through non-covalent forces to form three-dimensional fibrillar networks, which immobilize a solvent to create a gel. nih.govmdpi.com The coordination of metal ions to organic ligands is an effective strategy for creating these "metallogels". researchgate.netresearchgate.net The metal-ligand interaction introduces directionality and stability, influencing the self-assembly process and the mechanical properties of the resulting gel. researchgate.netnih.gov

Triethylenetetramine, with its multiple amine functional groups, is a candidate for forming such coordination gelators. atamanchemicals.com The linear, flexible structure with four nitrogen donor atoms allows it to act as a chelating agent that can cross-link metal ions. researchgate.netwikipedia.org This metal coordination can trigger the self-assembly of the TETA-metal complexes into the extended networks required for gelation. nih.gov The addition of metal ions can induce gelation in otherwise non-gelling compounds by promoting more ordered aggregation. nih.gov Although specific studies detailing gel formation with triethylenetetramine disulfate are not prevalent, the principles of metallogel formation are well-established. For example, systems based on bipyridine ligands and copper or cobalt ions have been shown to form stable metallogels where π-π stacking and hydrogen bonds drive the formation of the supramolecular structure. researchgate.netresearchgate.net The reversible nature of these non-covalent bonds can make the resulting gels responsive to external stimuli, a desirable property for advanced materials. researchgate.net

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of Triethylenetetramine (B94423) Disulfate Dihydrate, offering non-destructive methods to probe its molecular framework and the nature of its chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Triethylenetetramine Disulfate Dihydrate. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's components: the triethylenetetramine (TETA) backbone, the sulfate (B86663) anions, and the water of hydration. Key vibrational modes include N-H stretching and bending, C-H stretching, and C-N stretching from the TETA moiety, as well as S-O stretching from the sulfate ions and O-H stretching from the water molecules.

To achieve a more profound understanding and accurate assignment of these vibrational modes, Density Functional Theory (DFT) calculations are employed. rsc.orgresearchgate.net DFT allows for the simulation of the IR spectrum by modeling the molecule in its crystalline state. researchgate.netmdpi.com This computational approach helps to predict vibrational frequencies and intensities, which can then be correlated with the experimental spectrum. nih.gov Such simulations are particularly valuable for interpreting complex spectral regions where multiple vibrational modes may overlap, and for understanding the effects of intermolecular interactions, such as hydrogen bonding involving the amine groups, sulfate ions, and water molecules, on the vibrational frequencies. rsc.orgmdpi.com The structure of TETA-modified materials has been confirmed using elemental analysis and infrared spectra. cnrs.fr

Table 1: Typical Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Water) | Stretching | 3500 - 3200 |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| N-H (Amine) | Bending | 1650 - 1580 |

| O-H (Water) | Bending | ~1630 |

| S-O (Sulfate) | Stretching | ~1100 |

| C-N (Amine) | Stretching | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the triethylenetetramine molecule.

¹H NMR: The proton NMR spectrum of the triethylenetetramine cation typically shows complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm) corresponding to the protons of the ethylene (B1197577) bridges. chemicalbook.comchemicalbook.com The specific chemical shifts and splitting patterns are influenced by the protonation state of the nitrogen atoms and the resulting salt form.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbon atoms in the ethylene backbones. These signals help confirm the carbon framework of the molecule.

Solid-State NMR (ssNMR): For a crystalline solid like this compound, ssNMR is particularly insightful. Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide high-resolution spectra of both ¹³C and ¹⁵N nuclei in the solid state. ssNMR is a potent tool for identifying chemical composition and has been used to study TETA functionalized onto solid supports, such as silica (B1680970), and to characterize its complexes with metals like zinc. scispace.com

Table 2: Expected NMR Chemical Shifts (δ) for the Triethylenetetramine Cation

| Nucleus | Environment | Expected Chemical Shift (ppm) |

| ¹H | -CH₂-N- | 2.5 - 3.5 |

| ¹³C | -CH₂-N- | 35 - 55 |

This compound itself is a diamagnetic compound and therefore EPR-silent. However, its primary function in many applications is as a chelating agent for paramagnetic metal ions. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying the complexes formed between TETA and transition metals like copper(II). scispace.comillinois.edu

When TETA chelates a paramagnetic metal ion, the resulting complex can be analyzed by EPR. kaust.edu.saresearchgate.net The EPR spectrum provides a wealth of information about the electronic structure and coordination environment of the metal center. illinois.eduugent.be Parameters extracted from the spectrum, such as the g-values and hyperfine coupling constants, reveal details about the geometry of the metal complex and the nature of the metal-ligand bonds. researchgate.net This technique has been successfully used to investigate the coordination sites and geometry of copper and zinc complexes with TETA functionalized onto mesoporous silica. scispace.com

While triethylenetetramine is not intrinsically fluorescent, fluorescence spectroscopy can be adapted for its highly sensitive quantification through derivatization. nih.gov This approach involves reacting TETA with a fluorogenic reagent to produce a highly fluorescent product.

Several derivatization strategies have been developed:

Excimer-Forming Derivatization: TETA can be reacted with a pyrene-based reagent, such as 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester. nih.gov This reaction converts TETA into a derivative that can be detected spectrofluorometrically, allowing for its quantification in various matrices. nih.govnih.gov

Fluorescamine Derivatization: Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form highly fluorescent pyrrolinone-type moieties. nih.govresearchgate.net This reaction provides a basis for a sensitive fluorometric method for determining TETA levels. nih.gov

Quantum Dot-Based Sensing: The quenching effect of TETA on the photoluminescence of Cadmium Telluride (CdTe) quantum dots can be used for its quantitative analysis. researchgate.net The decrease in fluorescence intensity is proportional to the concentration of TETA in the sample. researchgate.net

These methods, often coupled with chromatographic separation, enable the detection of TETA at very low concentrations, with detection limits reported in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net

Table 3: Comparison of Fluorescence Derivatization Methods for TETA Analysis

| Reagent/System | Principle | Typical Detection Limit | Reference |

| Pyrene Reagent | Intramolecular Excimer Formation | 18 ng/mL | nih.gov |

| Fluorescamine | Reaction with Primary Amines | Not specified | nih.gov |

| CdTe Quantum Dots | Fluorescence Quenching | 3 ng/mL (LOD) | nih.govresearchgate.net |

Chromatographic and Mass Spectrometric Approaches for Purity and Stability

Chromatographic methods are essential for separating this compound from impurities and degradation products, thereby allowing for accurate purity assessment and stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the TETA molecule, standard UV detection is challenging. nih.gov However, an effective HPLC method has been developed using a conductivity detector. nih.gov

Table 4: Example HPLC Conditions for Triethylenetetramine Analysis

| Parameter | Condition |

| Technique | Reversed-Phase Ion-Pairing HPLC |

| Detector | Conductivity Detector |

| Analyte | Triethylenetetramine Dihydrochloride (B599025) |

| Application | Purity, Stability in Aqueous Solution |

| Linear Range | 10 to 100 µg/mL |

| Reference | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and sensitive analytical technique for the quantification and identification of triethylenetetramine (TETA) and its metabolites in various matrices. nih.govresearchgate.netresearchgate.net Research has led to the development of robust LC-MS methods capable of simultaneously measuring TETA and its primary acetylated metabolites, namely N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT). nih.govresearchgate.netmanchester.ac.uk

Methodologies often employ a cyano or C18 stationary phase for chromatographic separation. nih.govresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an ion-pairing agent like heptafluorobutyric acid or an acetate (B1210297) buffer to improve peak shape and retention of the polar analytes. nih.govresearchgate.netresearchgate.net Isocratic elution is commonly utilized for a straightforward and rapid analysis. researchgate.netjddtonline.info

Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode. jddtonline.info The high selectivity and sensitivity of MS are leveraged through techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific mass-to-charge ratios (m/z) of the protonated parent ions and their corresponding product ions are monitored. For instance, TETA, MAT, and DAT have been detected by monitoring their [M+H]+ ions. nih.govresearchgate.netmanchester.ac.uk These validated LC-MS/MS methods are essential for pharmacokinetic and bioequivalence studies. researchgate.netjddtonline.info

Table 1: Representative LC-MS Parameters for the Analysis of Triethylenetetramine and its Metabolites

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Cyano or Xtimate C18 (4.6 x 50 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile, Water with 0.1% Heptafluorobutyric Acid or 10mM Ammonium (B1175870) Acetate | nih.govresearchgate.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | jddtonline.info |

| Monitored Ions ([M+H]+) | TETA: m/z 147, MAT: m/z 189, DAT: m/z 231 | nih.govresearchgate.netmanchester.ac.uk |

| Internal Standard | N1-acetylspermine (m/z 245) or similar | nih.govresearchgate.netmanchester.ac.uk |

Gas-Liquid Chromatography (GLC) for Impurity Profiling

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), presents a viable, albeit challenging, method for the impurity profiling of polyamines like triethylenetetramine. The primary difficulty in the GC analysis of such compounds lies in their high polarity and low volatility, which can lead to poor peak shape, tailing, and strong adsorption to the column. vt.edulabrulez.com To overcome these issues, derivatization is a common and often necessary step to convert the polar amine functional groups into less polar, more volatile derivatives. vt.edu

Several derivatizing agents can be employed for the analysis of polyamines. These include chloroformates, such as propyl chloroformate, and acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). vt.edu The derivatization process effectively masks the active sites of the amines, improving their chromatographic behavior on standard non-polar or semi-polar GC columns. The choice of derivatizing agent and solvent can significantly impact the efficiency and reliability of the analysis.

Impurity profiling by GLC would involve the derivatization of the this compound sample, followed by chromatographic separation of the derivatized parent compound from any potential impurities. These impurities could include starting materials, by-products from the synthesis, or degradation products. The use of a flame ionization detector (FID) or a mass spectrometer allows for the quantification and identification of these impurities, respectively. tandfonline.comthermofisher.com

Table 2: Typical Parameters for GLC Analysis of Polyamines for Impurity Profiling

| Parameter | Description | Reference |

| Derivatization | ||

| Derivatizing Agent | Propyl chloroformate, Pentafluoropropionic anhydride (PFPA) | vt.edu |

| Reaction | Converts polar amines to less polar, more volatile derivatives. | vt.edu |

| Gas Chromatography | ||

| Column | Deactivated non-polar or semi-polar capillary column (e.g., ZB-5). | vt.edu |

| Inlet | Cold-On-Column (C.O.C.) inlet can improve reproducibility. | vt.edu |

| Carrier Gas | Helium or Nitrogen | thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | tandfonline.comthermofisher.com |

| Application | Separation and quantification of volatile and semi-volatile impurities. | thermofisher.com |

Thermal and Sorption Analysis for Material Stability

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase transitions of materials as a function of temperature. For a hydrated salt like this compound, DSC analysis can provide critical information about its thermal stability, dehydration process, and melting or decomposition behavior. bohrium.comresearchgate.net

A typical DSC thermogram for a hydrated salt will exhibit one or more endothermic events. The initial endotherms at lower temperatures generally correspond to the loss of water molecules. bohrium.com For a dihydrate, two separate or overlapping endothermic peaks may be observed, representing the sequential loss of the two water molecules. The temperatures of these peaks and the associated enthalpy changes are characteristic of the material and can be used to study the energetics of the dehydration process.

Following dehydration, further heating will lead to the melting of the anhydrous salt, observed as a sharp endothermic peak, or its decomposition, which may be seen as a more complex series of endothermic or exothermic events. researchgate.net The precise temperatures and enthalpies of these transitions are crucial for determining the material's processing and storage conditions.

Table 3: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) | Description | Reference |

| Dehydration (Loss of H₂O) | 50 - 150 | Endothermic | Loss of the two water molecules of hydration. May occur in one or two steps. | bohrium.com |

| Melting of Anhydrous Salt | > 150 | Endothermic | Phase transition from solid to liquid of the anhydrous triethylenetetramine disulfate. | researchgate.net |

| Decomposition | > 200 | Exo- or Endothermic | Thermal degradation of the compound. | researchgate.net |

Dynamic Vapor Sorption (DVS) for Hygroscopicity and Hydrate (B1144303) Equilibrium

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. crystalpharmatech.com This analysis is essential for characterizing the hygroscopicity of this compound, its stability as a hydrate, and its interaction with atmospheric moisture. particle.dktainstruments.com

In a DVS experiment, the sample is subjected to a programmed sequence of increasing and decreasing RH steps. tainstruments.com The amount of water vapor sorbed or desorbed by the sample is continuously measured by a highly sensitive microbalance. crystalpharmatech.com The resulting data is plotted as a sorption-desorption isotherm, which shows the equilibrium moisture content as a function of RH. particle.dk

The shape of the isotherm provides valuable information. A significant increase in mass with increasing RH indicates that the material is hygroscopic. americanpharmaceuticalreview.com For a hydrated compound, the DVS isotherm can reveal the critical RH at which the material may lose its water of hydration (efflorescence) or absorb more water to form a higher hydrate or deliquesce. The hysteresis between the sorption and desorption curves can indicate physical changes in the sample, such as phase transitions or the formation of different hydrate forms. tainstruments.com

Table 4: Illustrative Data from a DVS Analysis of a Hydrated Compound

| Relative Humidity (%) | Mass Change (Sorption) (%) | Mass Change (Desorption) (%) | Observation | Reference |

| 0 | 0.0 | 0.5 | Initial drying and baseline. | americanpharmaceuticalreview.com |

| 10 | 0.2 | 0.7 | Slight surface adsorption. | tainstruments.com |

| 30 | 0.5 | 1.0 | Gradual water uptake. | tainstruments.com |

| 50 | 1.2 | 1.8 | Continued water sorption. | tainstruments.com |

| 70 | 3.5 | 4.0 | Significant water uptake, potential for hydrate transition. | tainstruments.com |

| 90 | 8.0 | 8.0 | Approach to saturation. | americanpharmaceuticalreview.com |

Microscopic and Diffraction Techniques for Morphological and Structural Analysis

Transmission Electron Microscopy (TEM) of Functionalized Materials

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological and structural information at the nanoscale. While direct TEM analysis of crystalline this compound may be less common, the technique is invaluable for characterizing materials that have been functionalized with triethylenetetramine. nih.gov

In the context of functionalized materials, such as nanoparticles or composite materials where triethylenetetramine is used as a linker or surface modifier, TEM can reveal critical information about the size, shape, and distribution of the nanoscale components. nih.gov For example, in a study of triethylenetetramine-functionalized metal-organic frameworks (MOFs), TEM can be used to visualize the morphology of the MOF particles and confirm that the functionalization process has not significantly altered their structure. nih.gov

TEM analysis can also provide insights into the dispersion of the functionalized material within a matrix. High-resolution TEM (HR-TEM) can even be used to visualize the crystal lattice of the material, providing information about its crystallinity and defect structures. The information obtained from TEM is crucial for understanding the structure-property relationships of these advanced materials.

Table 5: Morphological and Structural Information from TEM Analysis of TETA-Functionalized Materials

| Parameter | Information Obtained | Significance | Reference |

| Particle Size | Provides the dimensions of the individual nanoparticles or crystallites. | Affects surface area, reactivity, and other physical properties. | nih.gov |

| Particle Shape/Morphology | Reveals the external shape of the particles (e.g., spherical, rod-like, irregular). | Influences packing, flow properties, and interaction with other materials. | nih.gov |

| Dispersion | Shows how well the functionalized particles are distributed within a larger matrix. | Determines the homogeneity and overall performance of a composite material. | nih.gov |

| Crystallinity | High-resolution imaging can reveal the ordered arrangement of atoms in crystalline domains. | Confirms the crystalline nature of the material and can identify defects. | nih.gov |

X-ray Diffraction (XRD) for Powder and Single-Crystal Structural Determination

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, including the unit cell dimensions, space group, and the positions of atoms within the cell. This technique is fundamental for elucidating the three-dimensional structure of crystalline solids like this compound and its related salts.

XRD can be applied to both single crystals and polycrystalline powders. Single-crystal XRD provides the most detailed and accurate structural information, yielding precise bond lengths, bond angles, and conformational data. Powder XRD (XRPD) is typically used for phase identification, assessing sample purity, and can also be employed for structure determination when suitable single crystals are unavailable.

Detailed Research Findings

A notable study on triethylenetetramine dihydrochloride revealed the existence of two anhydrous polymorphs and a dihydrate form. upc.edu The crystal structures of the anhydrous forms were solved from high-resolution X-ray powder diffraction data, as obtaining suitable single crystals proved challenging. upc.eduresearchgate.net This process involves methods like Rietveld refinement, where a calculated diffraction pattern is fitted to the experimental data to refine the structural parameters. upc.edu

For the triethylenetetramine dihydrochloride dihydrate, single crystals were successfully grown and analyzed. upc.edu The analysis provides a clear picture of the molecular conformation and the hydrogen bonding network within the crystal. In the dihydrate structure, the triethylenetetramine cation is coordinated by chloride anions and water molecules, forming an extensive network of hydrogen bonds. upc.edu A recurring structural element observed is an ionic interaction between two chloride ions and two ammonium groups, organized in a diamond-like pattern. upc.edu

Similarly, different crystalline forms of triethylenetetramine tetrachloride have been identified and characterized by their unique X-Ray Powder Diffraction (XRPD) patterns. google.com For instance, one crystalline form is characterized by an XRPD pattern with specific peaks at 2-theta angles of 22.9, 25.4, 25.8, 26.6, 34.6, and 35.3 degrees. google.com This highlights how XRPD is crucial for distinguishing between different solid forms of the same compound.

The analysis of this compound would follow a similar path. A single-crystal XRD study would precisely determine the arrangement of the triethylenetetramine cation, the sulfate anions, and the water molecules of hydration. A powder XRD analysis would provide a characteristic fingerprint of the crystalline material, useful for quality control and phase identification.

Interactive Data Tables

The following tables present crystallographic data for a closely related compound, triethylenetetramine dihydrochloride dihydrate, to illustrate the type of detailed information obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for Triethylenetetramine Dihydrochloride Dihydrate

| Parameter | Value |

| Empirical formula | C₆H₂₂Cl₂N₄O₂ |

| Formula weight | 255.18 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.5418 Å (CuKα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.8479(7) Å |

| b = 12.3613(6) Å | |

| c = 10.6734(6) Å | |

| α = 90° | |

| β = 115.985(3)° | |

| γ = 90° | |

| Volume | 1167.95(12) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.452 Mg/m³ |

Data derived from studies on triethylenetetramine dihydrochloride dihydrate as a representative example. upc.edu

Table 2: Selected Bond Lengths in Triethylenetetramine Dihydrochloride Dihydrate

| Bond | Length (Å) |

| N(1)-C(2) | 1.485(3) |

| C(2)-C(3) | 1.513(4) |

| C(3)-N(4) | 1.482(3) |

| N(4)-C(5) | 1.474(3) |

| C(5)-C(6) | 1.506(4) |

| C(6)-N(7) | 1.481(3) |

| N(7)-C(8) | 1.478(3) |

| C(8)-C(9) | 1.510(4) |

| C(9)-N(10) | 1.487(3) |

Data derived from studies on triethylenetetramine dihydrochloride dihydrate as a representative example. upc.edu

Research Applications in Material Science and Environmental Chemistry

Functionalized Materials for Metal Adsorption and Removal

The high density of nitrogen-based ligands in TETA allows for strong chelation with various heavy metal ions, making it an ideal candidate for functionalizing high-surface-area materials to create powerful adsorbents for environmental cleanup.

Mesoporous silica (B1680970), particularly SBA-15, is a well-regarded adsorbent support due to its high surface area, ordered pore structure, and thermal stability. mdpi.com However, its native surface has limited affinity for heavy metals. To enhance its adsorption capabilities, SBA-15 is often functionalized with organic molecules that have a strong affinity for metal ions.

The functionalization process typically involves a multi-step synthesis. First, the SBA-15 silica surface is activated, often by grafting it with a molecule like (3-chloropropyl)trimethoxysilane (CPTMS). This step introduces a reactive chloropropyl group onto the silica surface. scispace.com Subsequently, this modified silica (SBA-Cl) is reacted with triethylenetetramine (B94423). scispace.com The amine groups of TETA displace the chloride, forming a stable covalent bond and tethering the TETA molecule to the silica surface (SBA-TETA). scispace.com This process effectively coats the pores of the SBA-15 with TETA, transforming it into a highly effective chelating adsorbent for metal ions such as copper(II), zinc(II), and cadmium(II). scispace.comiaea.orgaimspress.com

The resulting TETA-functionalized SBA-15 (SBA-TETA) exhibits significantly enhanced metal adsorption capacity compared to its unmodified counterpart. scispace.com Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) and N₂ adsorption-desorption confirms the successful grafting of TETA and the retention of the mesoporous structure. iaea.orgresearchgate.net

Table 1: Textural Properties of SBA-15 Before and After TETA Functionalization This table presents representative data on how the surface area and pore size of SBA-15 silica change after being functionalized with triethylenetetramine, based on N₂ adsorption-desorption analysis.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

|---|---|---|---|

| Pristine SBA-15 | > 700 | ~1.0 | ~8-10 |

| SBA-TETA | 300 - 500 | 0.5 - 0.8 | ~7-9 |

Note: Values are approximate and can vary based on specific synthesis conditions. The reduction in surface area and pore volume after functionalization is indicative of the TETA molecules occupying space within the pores.

Electrospinning is a technique used to produce polymer nanofibers with a very high surface-area-to-volume ratio, making them excellent candidates for filtration and adsorption applications. aimspress.comsemanticscholar.org To target specific pollutants like heavy metals, these nanofibers can be functionalized with chelating agents.

In a notable application, polyvinyl chloride (PVC) was fabricated into an electrospun membrane and then surface-functionalized with triethylenetetramine to create a highly efficient adsorbent for lead(II) ions from water. rsc.orgnih.gov The TETA is grafted onto the surface of the PVC nanofibers, introducing amine functional groups that can effectively capture Pb(II). aub.edu.lb

These TETA-functionalized membranes (TETA-PVC) have demonstrated remarkable performance, achieving up to 99.8% removal of lead(II) from aqueous solutions within 30 minutes under ambient conditions. rsc.orgnih.govaub.edu.lb The material also shows high selectivity for lead(II) even in the presence of other metal ions like mercury(II), cadmium(II), copper(II), and zinc(II). nih.govresearchgate.net A significant advantage of this system is its reusability; the adsorbed lead can be removed (desorbed) under mildly acidic conditions, and the membrane can be reused for multiple cycles with minimal loss of efficiency, maintaining a 98% removal rate after six cycles. rsc.orgaub.edu.lb

Understanding the mechanism and capacity of adsorption is crucial for evaluating the performance of TETA-functionalized materials. The primary mechanism for metal removal is the chelation between the metal ions and the abundant amine groups of the TETA molecule anchored to the support material. mdpi.com This process involves the formation of coordinate bonds. mdpi.com

Kinetic studies for both TETA-functionalized silica and electrospun membranes consistently show that the adsorption process is best described by the pseudo-second-order model. iaea.orgnih.govaub.edu.lb This indicates that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the metal ions. acs.org

Adsorption equilibrium is often analyzed using isotherm models. The Langmuir isotherm model has been found to fit the equilibrium data well for TETA-functionalized adsorbents, including TETA-PVC membranes for Pb(II) removal and TETA-modified silica for Cd(II) removal. iaea.orgnih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical active sites, which aligns with the mechanism of chelation at the TETA functional sites. iaea.org These studies have reported very high maximum adsorption capacities (q_max), such as 1250 mg/g for lead(II) on TETA-PVC membranes. nih.govaub.edu.lb Thermodynamic analyses have shown that the adsorption process is typically spontaneous and feasible. iaea.org

Table 2: Adsorption Characteristics of TETA-Functionalized Materials This table summarizes key findings from sorption studies on materials functionalized with triethylenetetramine, highlighting their effectiveness in removing heavy metals.

| Adsorbent Material | Target Metal Ion | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Reference |

|---|---|---|---|---|---|

| TETA-PVC Membrane | Lead(II) | Pseudo-second-order | Langmuir | 1250 mg/g | nih.govaub.edu.lb |

| TETA-Silica Microspheres | Cadmium(II) | Pseudo-second-order | Langmuir, Sips | 35.6 mg/g | iaea.org |

Triethylenetetramine-Based Catalytic Systems

Beyond adsorption, the strong metal-coordinating ability of TETA has been exploited to create novel catalytic systems. By forming stable complexes with metal ions, TETA can be used to construct active and reusable catalysts.

A significant development in this area is the creation of a triethylenetetramine-based iron(III) metallogel (Fe@TETA). nih.govacs.org This material is formed through the self-assembly of TETA and an Fe(III) salt in water at room temperature, resulting in a mechanically stable, cashew-shaped microstructure. nih.govnih.gov

This Fe@TETA metallogel has proven to be an excellent and cost-effective catalyst for the synthesis of aryl thioethers via a C–S cross-coupling reaction. nih.govacs.org This reaction, which forms a carbon-sulfur bond, is vital in the synthesis of many pharmaceutical compounds. The Fe@TETA catalyst facilitates the coupling of thiophenol and its derivatives with various aryl halides. For instance, the reaction between bromobenzene (B47551) and thiophenol using the Fe@TETA metallogel at 80°C yielded the desired diphenylsulfane product in 88% yield within 12 hours. nih.govacs.org This catalytic method is noteworthy for being solvent-free and not requiring additional ligands or additives, presenting an environmentally friendlier pathway compared to many traditional methods. nih.gov

The catalytic activity of the Fe@TETA metallogel is centered around the Fe(III) ions coordinated by the TETA ligands within the gel matrix. nih.govnih.gov While the detailed step-by-step mechanism is complex, the process leverages the iron center to facilitate the key bond-forming steps. The gel structure provides a high concentration of accessible catalytic sites. nih.gov

The proposed mechanism for the C-S coupling reaction involves the iron(III) center acting as a Lewis acid, activating the aryl halide. The thiophenol is likely deprotonated to form a more nucleophilic thiolate, which then attacks the activated aryl halide. The iron center facilitates this process, likely through a redox cycle, to form the final aryl thioether product and regenerate the catalyst. The reaction is performed under mild conditions (80°C), which is a lower temperature than many other reported methods, highlighting the efficiency of the Fe@TETA catalyst. nih.govacs.org This system demonstrates how TETA can be used to create organized, supramolecular structures that serve as effective and reusable catalytic platforms.

Biochemical and Molecular Interaction Studies Mechanistic Research Focus

Molecular Mechanisms of Copper Homeostasis Modulation in Research Models

Triethylenetetramine (B94423) (TETA) is a polyamine analogue and copper-chelating agent whose interactions with biological systems have been a subject of significant research. Its mechanisms of action, particularly concerning copper homeostasis and metabolism, are complex and involve direct chelation and subsequent metabolic transformation.

The primary and most well-understood mechanism of Triethylenetetramine is its function as a selective chelator of divalent copper (Cu(II)). typingspeedtest.appnih.govnih.gov In biological systems, TETA binds with excess, loosely-bound Cu(II) to form a stable complex. nih.govnih.gov This interaction occurs in a 1:1 stoichiometric ratio, where one molecule of TETA binds to one ion of copper. nih.gov The resulting Cu(II)-TETA complex is water-soluble and is readily eliminated from the body, primarily through urinary excretion. nih.govnih.govnih.gov

This chelation process is highly selective for Cu(II), which distinguishes TETA from other chelating agents. typingspeedtest.appnih.govnih.gov Research in animal models of diabetes, a condition associated with disruptions in copper metabolism, has shown that TETA administration leads to a dose-dependent increase in urinary copper excretion. nih.gov By binding to catalytically active Cu(II), TETA effectively neutralizes its ability to participate in redox reactions that can generate oxidative stress. typingspeedtest.appnih.gov This targeted removal of excess copper helps to restore homeostasis without causing systemic copper deficiency, even with prolonged use. typingspeedtest.appnih.govnih.gov In addition to systemic copper, TETA can also chelate copper within the intestinal tract, which has been shown to reduce dietary copper absorption. nih.gov

While the effects of Triethylenetetramine on copper ion balance are well-documented, its direct impact on the homeostasis of other intracellular ions, such as calcium (Ca2+), is not extensively detailed in the available scientific literature. Research has established that TETA is capable of binding other divalent cations, including zinc, magnesium, and manganese, which could theoretically influence intracellular ion balance. nih.gov However, specific studies focusing on TETA-induced changes in intracellular calcium signaling pathways, calcium channels, or calcium-dependent cellular processes in experimental models are not prominently reported. The primary therapeutic and mechanistic focus in research has remained on its role as a copper-chelating agent.

Biochemical Pathways of Triethylenetetramine Metabolism in Research

In vivo, Triethylenetetramine undergoes metabolic transformation, primarily through acetylation. This process is critical as it modifies the compound's structure and potential activity, and the rate of metabolism can vary significantly among individuals. nih.govyoutube.com

The principal metabolic pathway for TETA is N-acetylation, which results in the formation of two major metabolites. nih.gov Research has identified these metabolites as N¹-acetyltriethylenetetramine (Monoacetyl-TETA or N¹AcTETA) and N¹,N⁸-diacetyltriethylenetetramine (Diacetyl-TETA). nih.govyoutube.com In studies using mouse models, only the monoacetylated form (N¹AcTETA) and the parent compound TETA were typically detected in plasma, liver, and kidney samples. nih.govyoutube.com

The acetylation process is complex. Further investigation has revealed a chemical intramolecular N-acetyl migration, where the acetyl group on N¹AcTETA can move from the N¹ to the N³ position under certain analytical conditions. nih.govyoutube.com This complex metabolism and potential for molecular rearrangement may contribute to the wide variations in TETA acetylation rates observed in different individuals. nih.govyoutube.com

Table 1: Identified Metabolites of Triethylenetetramine

| Metabolite Name | Abbreviation | Description |

| N¹-acetyltriethylenetetramine | Monoacetyl-TETA; N¹AcTETA | The primary mono-acetylated metabolite of TETA. |

| N¹,N⁸-diacetyltriethylenetetramine | Diacetyl-TETA; N¹N⁸DiAcTETA | The di-acetylated metabolite of TETA. |

Research has identified at least two enzyme systems responsible for the acetylation of TETA. The key enzyme initially identified is spermidine (B129725)/spermine-N¹-acetyltransferase (SSAT1), a rate-limiting enzyme in the catabolism of natural polyamines like spermidine and spermine. Given that TETA is a structural analogue of spermidine, SSAT1 is capable of using TETA as a substrate. nih.gov Studies in vitro and in mice overexpressing SSAT1 confirmed that this enzyme acetylates TETA, leading to an accelerated rate of metabolism. nih.gov The activation of SSAT1 by TETA can lead to the depletion of its co-substrate, acetyl-CoA, which has broader implications for cellular metabolism, including the potential induction of autophagy.

Interestingly, studies in SSAT1-deficient (knockout) mice revealed that they metabolized TETA at a rate similar to that of normal mice. nih.govyoutube.com This finding strongly indicated the involvement of at least one other N-acetyltransferase. nih.gov Further research identified this second enzyme as thialysine acetyltransferase, also known as spermidine/spermine N1-acetyltransferase 2 (SSAT2). In vitro tests with the human recombinant enzyme showed that TETA is a substrate for this acetyltransferase. nih.govyoutube.com It appears that while both enzymes can metabolize TETA, SSAT2 may be the main acetylator in certain contexts.

Table 2: Enzymes Involved in Triethylenetetramine Acetylation

| Enzyme | Abbreviation | Role in TETA Metabolism | Kinetic Parameters (for human recombinant SSAT2 with TETA) |

| Spermidine/spermine-N¹-acetyltransferase 1 | SSAT1 | A key polyamine catabolic enzyme that acetylates TETA in vitro and in vivo. | Not specified in results. |

| Thialysine acetyltransferase (Spermidine/spermine N1-acetyltransferase 2) | SSAT2 | A second N-acetylase identified to metabolize TETA, particularly evident in the absence of SSAT1. | Km: 2.5 ± 0.3 mM, kcat: 1.3 s⁻¹ nih.govyoutube.com |

Q & A

Basic Research Questions

Q. What are the common synthesis methods for triethylenetetramine disulfate dihydrate, and how are purity and stoichiometry validated?

- Methodology : The compound is typically synthesized via acid-base reactions between triethylenetetramine (TETA) and sulfuric acid under controlled hydration. For example, in nanoparticle synthesis, TETA acts as a stabilizing agent in sol-gel processes (e.g., hierarchical ZnO films using zinc acetate dihydrate and TETA in alcohol solvents) . Post-synthesis, purity is validated using thermogravimetric analysis (TGA) to confirm hydration states, while X-ray diffraction (XRD) ensures crystallinity. Ion chromatography or titration quantifies sulfate content to verify stoichiometry .

Q. What characterization techniques are essential for analyzing this compound in solid-state studies?

- Methodology : Key techniques include:

- XRD : Resolves crystal structure and phase purity. SHELX software (e.g., SHELXL97) is widely used for refinement .

- FTIR : Identifies amine (–NH) and sulfate (–SO₄²⁻) functional groups.

- TGA/DSC : Determines thermal stability (decomposition onset at ~300°C) and hydration state .

- Elemental Analysis : Validates C, H, N, S content against theoretical values .

Q. How does this compound function as a chelator in metal-ion adsorption studies?

- Methodology : The compound’s amine groups coordinate with metal ions (e.g., Cu²⁺, Zn²⁺). Researchers evaluate chelation efficacy via:

- Batch Adsorption Experiments : Varying pH (3–9), initial metal concentration, and contact time .

- Spectroscopy : Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) quantifies residual metal ions post-adsorption .

Advanced Research Questions

Q. How can synthesis parameters be optimized to tailor the porosity or stability of materials derived from this compound?

- Methodology :

- Solvent Selection : Alcohols (ethanol, 1-propanol) influence pore size in sol-gel syntheses. Higher carbon-chain alcohols (e.g., 1-butanol) yield larger mesopores in ZnO films .

- TETA Concentration : Increasing TETA ratios enhance crosslinking but may reduce crystallinity. A balance is achieved via iterative XRD and BET surface area analysis .

- Hydration Control : Strict humidity regulation during synthesis prevents unintended phase transitions (e.g., dihydrate → anhydrous form) .

Q. What strategies mitigate degradation or phase instability of this compound during long-term storage?

- Methodology :

- Environmental Controls : Store at <40% relative humidity (RH) and 20°C to stabilize the dihydrate phase. Above 70% RH, the compound deliquesces, accelerating degradation .

- Oxygen Exclusion : Use vacuum-sealed containers with desiccants (e.g., silica gel) to prevent oxidative decomposition of amine groups .

- Stability Monitoring : Periodic XRD and FTIR analysis detects phase changes or sulfate hydrolysis .

Q. How should researchers address contradictions in crystallographic or spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Combine XRD with spectroscopic techniques (e.g., Raman, solid-state NMR) to resolve ambiguities in sulfate bonding modes .

- Refinement Software : Compare SHELX-refined structures with alternative programs (e.g., Olex2) to identify systematic errors in bond-length/angle assignments .

- Hydration State Confirmation : Use TGA to rule out discrepancies caused by variable water content in crystallographic samples .